molecular formula C32H31N5O3 B11327686 1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone

1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone

Cat. No.: B11327686
M. Wt: 533.6 g/mol
InChI Key: UMDGGTIIMWOBMZ-UHFFFAOYSA-N
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Description

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps, including the formation of the pyrrolopyrimidine core and the introduction of the substituents. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with the reaction of a substituted aniline with a pyrimidine derivative, followed by cyclization to form the pyrrolopyrimidine core.

Chemical Reactions Analysis

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-METHYLPHENOXY)ETHAN-1-ONE can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

Molecular Formula

C32H31N5O3

Molecular Weight

533.6 g/mol

IUPAC Name

1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C32H31N5O3/c1-23-8-6-7-11-28(23)40-21-29(38)35-16-18-36(19-17-35)31-30-27(24-9-4-3-5-10-24)20-37(32(30)34-22-33-31)25-12-14-26(39-2)15-13-25/h3-15,20,22H,16-19,21H2,1-2H3

InChI Key

UMDGGTIIMWOBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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